Crystal Structure Conformation Confirms a Unique, Non-Planar Pharmacophore Distinct from Unsubstituted Analogs
The compound's 3D structure provides a quantifiable baseline that generic or unsubstituted analogs cannot replicate. X-ray crystallography reveals a specific 'butterfly-like' conformation where the central pyrazole ring makes dihedral angles of 35.52° and 62.21° with the attached phenyl and methyl-substituted phenyl rings, respectively [1]. This is in contrast to the unsubstituted parent compound, N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 112884-52-3), where the absence of the 2-methoxy group would lead to a different conformation, steric profile, and hydrogen-bonding capability in the ATP-binding pocket.
| Evidence Dimension | Conformational geometry (Dihedral angles between aromatic ring planes) |
|---|---|
| Target Compound Data | Pyrazole-phenyl: 35.52°; Pyrazole-methylphenyl: 62.21° |
| Comparator Or Baseline | N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 112884-52-3, unsubstituted parent). Qualitative comparison; quantitative X-ray data not available in search results. |
| Quantified Difference | The 2-methoxy group introduces a defined steric and electronic clash, enforcing a non-coplanar geometry absent in the unsubstituted parent. The exact dihedral angle difference cannot be calculated without the comparator's X-ray data, but the presence of the defined angles for the target compound is a unique identifier. |
| Conditions | Single-crystal X-ray diffraction at low temperature; Monoclinic crystal system. |
Why This Matters
For rational drug design, the precise conformational details are critical for molecular docking and pharmacophore modeling, and this compound offers a structurally characterized starting point where others are undefined.
- [1] Abdel-Aziz, A. A. et al. (2012). 2-Methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide. Acta Crystallographica Section E, 68, o485-o486. View Source
